![molecular formula C11H8ClNO2 B1347208 8-氯-6-甲基-[1,3]二氧杂环戊[4,5-g]喹啉 CAS No. 50593-65-2](/img/structure/B1347208.png)
8-氯-6-甲基-[1,3]二氧杂环戊[4,5-g]喹啉
描述
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用
喹啉衍生物,包括 8-氯-6-甲基-[1,3]二氧杂环戊[4,5-g]喹啉,因其广泛的药理活性而被广泛应用于药物化学领域。 它们已被发现具有抗癌 、抗病毒 、抗菌 、抗真菌 、抗炎 和抗血小板聚集 特性,使其成为有价值的药物中间体。
先进的功能材料
许多喹啉衍生物是先进功能材料的关键组成部分。 例如,荧光探针由于其优异的光学性质,通常包含基于喹啉的核 .
光伏应用
喹啉衍生物在第三代光伏应用中越来越受欢迎。 它们的金属配合物由于其有前景的电子性质而被探索用于光伏电池 .
生物活性天然产物的合成
喹啉的化学修饰是药物发现中的一种常用方法,可带来更好的治疗效果。 喹啉由于其多功能的化学结构而经常存在于生物活性天然产物中 .
催化和绿色化学
喹啉合成方面的最新进展突出了创造更环保、更可持续的化学工艺的重要性。 喹啉用于催化系统,有助于环保的合成方法 .
材料科学
作用机制
- Quinoline compounds often exhibit activity against DNA gyrase and topoisomerases, which are essential for DNA replication and repair . These enzymes are potential targets for this compound.
Target of Action
Pharmacokinetics
生化分析
Biochemical Properties
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with DNA gyrase, an essential enzyme involved in DNA replication and transcription . The interaction between 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline and DNA gyrase involves hydrogen bonding with amino acid residues and ion interactions with nitrogen atoms on the quinoline ring . These interactions can inhibit the enzyme’s activity, potentially leading to antimicrobial effects.
Cellular Effects
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification . Additionally, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline has been shown to affect the permeability of cell membranes, potentially altering the uptake and efflux of other molecules .
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to the inhibition or activation of enzyme activity, depending on the target. For instance, the inhibition of DNA gyrase by 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline results in the disruption of DNA replication and transcription, which can have antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and higher temperatures can lead to its degradation, potentially reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial activity, without causing significant toxicity. At higher doses, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline is an essential factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and cellular function .
属性
IUPAC Name |
8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-8(12)7-3-10-11(15-5-14-10)4-9(7)13-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGYAMLOKMHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318520 | |
| Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-65-2 | |
| Record name | NSC332381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


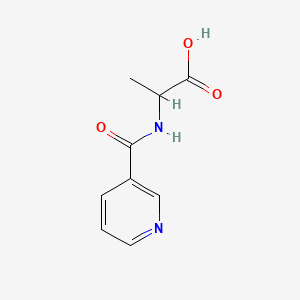


![6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B1347130.png)
![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)
![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)
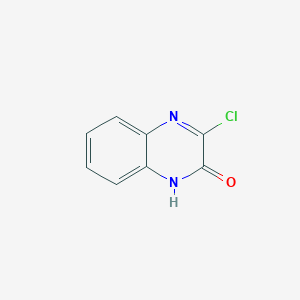
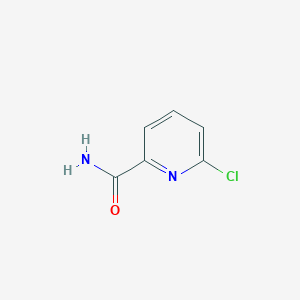
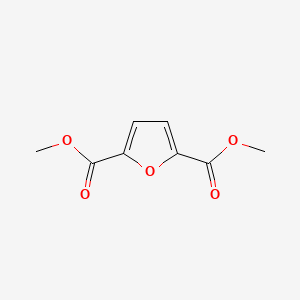
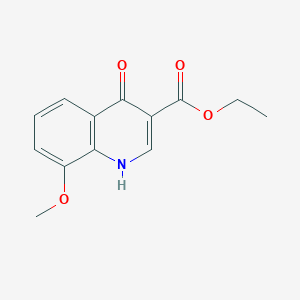
![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)



